![molecular formula C15H8ClFN4 B2990561 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-03-8](/img/structure/B2990561.png)
5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are known to be part of a larger group of chemicals with a wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized triazoloquinazolines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” are not available, similar compounds have been synthesized via reactions of dibenzoylacetylene and triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, some compounds have been described as yellow solids with specific melting points and NMR spectra .科学的研究の応用
Anticancer Research
This compound has been explored for its potential anticancer properties. The triazoloquinazoline scaffold is known to interact with various cellular targets that are crucial in cancer cell proliferation and survival. Studies have indicated that derivatives of triazoloquinazoline can inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .
Antimicrobial Activity
The structural features of 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline allow it to act as a potent antimicrobial agent. Its ability to interfere with bacterial DNA synthesis makes it a candidate for developing new antibiotics, especially against drug-resistant strains .
Antiviral Applications
Research has suggested that triazoloquinazoline derivatives exhibit antiviral activities. They can be designed to target viral enzymes or proteins, thereby inhibiting the replication of viruses. This area of application is particularly relevant in the search for treatments against emerging viral infections .
Enzyme Inhibition
Enzymes like phosphodiesterases and kinases can be inhibited by triazoloquinazoline compounds. This inhibition is crucial for regulating various physiological processes, including inflammation and neurotransmission, which has implications in treating diseases like Alzheimer’s and Parkinson’s .
Neuropharmacology
Due to its potential effects on central nervous system enzymes, 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline is being studied for its neuropharmacological applications. It may contribute to the development of drugs for neurodegenerative diseases and mental disorders .
Cardiovascular Research
The compound’s influence on vascular smooth muscle cells and its potential to modulate blood pressure make it a subject of interest in cardiovascular research. It could lead to new therapeutic agents for hypertension and other cardiovascular conditions .
Molecular Docking Studies
In silico molecular docking studies utilize 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline to predict its binding affinities towards various biological targets. This helps in understanding its mechanism of action and optimizing its structure for enhanced activity .
Chemical Synthesis and Drug Design
The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the addition of various functional groups, making it a valuable building block in medicinal chemistry for drug design and discovery .
作用機序
- Some triazoloquinazolines have been reported to interact with enzymes and receptors. For instance, certain derivatives exhibit antitumor activity by inhibiting enzymes involved in DNA synthesis .
Target of Action
Biochemical Pathways
特性
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHUOULTHKPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

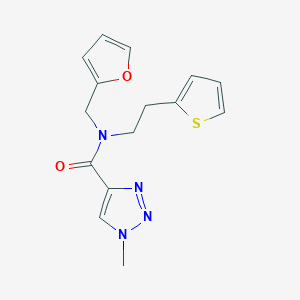
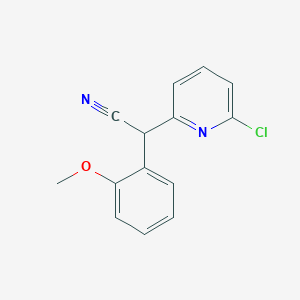

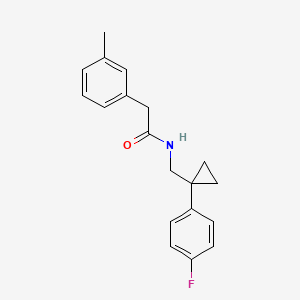
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
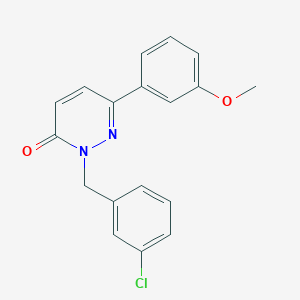
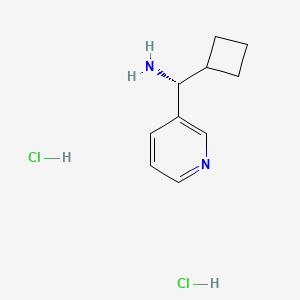
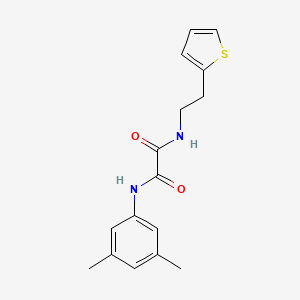
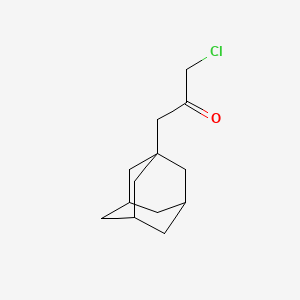
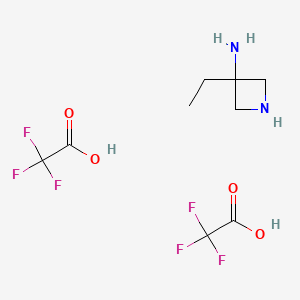
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
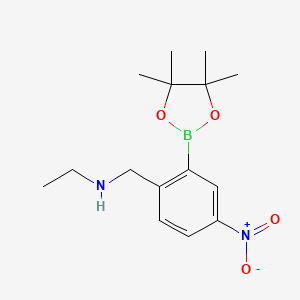
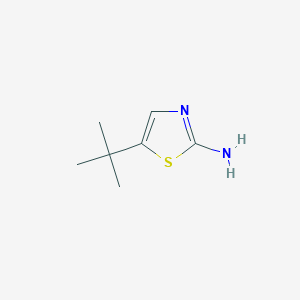
![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)